Roblitinib

概要

説明

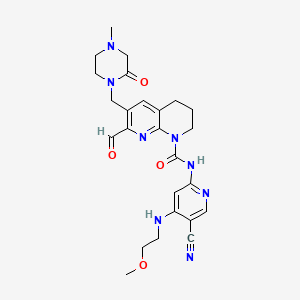

Roblitinib, also known as FGF401, is an inhibitor of human fibroblast growth factor receptor 4 (FGFR4) with potential antineoplastic activity . Upon administration, roblitinib binds to and inhibits the activity of FGFR4, which leads to an inhibition of tumor cell proliferation in FGFR4-overexpressing cells .

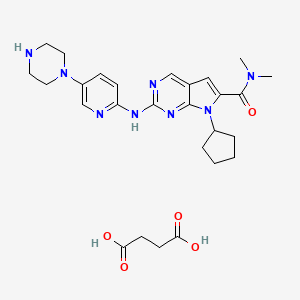

Molecular Structure Analysis

Roblitinib has a molecular formula of C25H30N8O4 and a molecular weight of 506.6 g/mol . The IUPAC name is N - [5-cyano-4- (2-methoxyethylamino)pyridin-2-yl]-7-formyl-6- [ (4-methyl-2-oxopiperazin-1-yl)methyl]-3,4-dihydro-2 H -1,8-naphthyridine-1-carboxamide .科学的研究の応用

FGFR4 Inhibition

Roblitinib is a selective FGFR4 inhibitor . FGFR4 is a receptor tyrosine kinase that plays a crucial role in various biological functions and is often abnormally expressed in tumors . By inhibiting FGFR4, Roblitinib can potentially interfere with the growth and survival of certain types of cancer cells .

Targeted Cancer Therapy

Roblitinib is being assessed in phase 2 clinical trials as a targeted therapy for cancer . It features a covalent yet rapidly reversible mode of action that may reduce off-target related toxicity . This makes Roblitinib a promising next-generation drug for targeted cancer therapy .

Treatment of Hepatocellular Carcinomas

FGF19 signaling through the FGFR4/β-klotho receptor complex is a key driver of growth and survival in a subset of hepatocellular carcinomas . Roblitinib, by inhibiting FGFR4, can potentially be used to treat these types of cancers .

4. Inhibition of Cell Proliferation and Differentiation Overactivation of the RAS-RAF-MEK-MAPK pathway stimulates cell proliferation and differentiation . By inhibiting FGFR4, Roblitinib can potentially interfere with this pathway, thereby inhibiting cell proliferation and differentiation .

Inhibition of Apoptosis

The PI3K-AKT-mTOR pathway, when overactivated, inhibits apoptosis . Roblitinib, by inhibiting FGFR4, can potentially interfere with this pathway, thereby promoting apoptosis .

6. Inhibition of Tumor Invasion and Metastasis The JAK-STAT pathway promotes tumor invasion and metastasis, and enhances tumor immune evasion . Roblitinib, by inhibiting FGFR4, can potentially interfere with this pathway, thereby inhibiting tumor invasion and metastasis .

Regulation of Tumor Cell Metastasis

The PLCγ signaling pathway plays an important role in regulating tumor cell metastasis . Roblitinib, by inhibiting FGFR4, can potentially interfere with this pathway, thereby regulating tumor cell metastasis .

Drug Resistance

Roblitinib may also play a role in overcoming drug resistance in cancer treatment . By targeting the FGF/FGFR signaling pathway, which is often altered in drug-resistant cancers, Roblitinib could potentially be used to treat cancers that have become resistant to other forms of treatment .

Safety and Hazards

将来の方向性

Roblitinib is being studied as a potential treatment for FGF19-positive hepatocellular carcinoma . The redundancy of FGFR3 and FGFR4 are revealed as mechanisms of de novo resistance to FGFR4-selective inhibitors, supporting the clinical evaluation of pan-FGFR inhibitors for treating FGF19-positive hepatocellular carcinoma .

作用機序

Target of Action

Roblitinib, also known as FGF401, is a potent, selective inhibitor of the Fibroblast Growth Factor Receptor 4 (FGFR4) . FGFR4 is a transmembrane receptor with intracellular tyrosine kinase domains, and it plays a crucial role in several biological processes, including cell development, differentiation, survival, migration, angiogenesis, and carcinogenesis .

Mode of Action

Roblitinib interacts with its primary target, FGFR4, by forming a reversible covalent bond . This interaction inhibits the growth of hepatocellular carcinoma (HCC) and gastric cancer cell lines expressing FGFR4, KLB, and FGF19 . The inhibition of FGFR4 by roblitinib results in the blockage of dysregulated cell signaling pathways, preventing abnormal cell proliferation .

Biochemical Pathways

Roblitinib affects the FGF19-FGFR4 signaling pathway . This pathway is involved in the transcriptional suppression of CYP7A1, the rate-limiting enzyme in the bile acids synthesis pathway . By inhibiting FGFR4, roblitinib blocks this pathway, thereby lowering the bile acids pool .

Pharmacokinetics

In a Phase 1–2 study, roblitinib demonstrated favorable pharmacokinetic characteristics . The recommended phase 2 dose (RP2D) was established as 120 mg once daily . Roblitinib displayed favorable pharmacokinetic characteristics and no food effect when dosed with low-fat meals .

Result of Action

The inhibition of FGFR4 by roblitinib leads to a reduction in the growth of HCC and gastric cancer cell lines expressing FGFR4, KLB, and FGF19 . Clinical efficacy was observed in patients with hepatocellular carcinoma . Furthermore, roblitinib, alone or in combination with spartalizumab, had a manageable safety profile with adverse

特性

IUPAC Name |

N-[5-cyano-4-(2-methoxyethylamino)pyridin-2-yl]-7-formyl-6-[(4-methyl-2-oxopiperazin-1-yl)methyl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N8O4/c1-31-7-8-32(23(35)15-31)14-18-10-17-4-3-6-33(24(17)29-21(18)16-34)25(36)30-22-11-20(27-5-9-37-2)19(12-26)13-28-22/h10-11,13,16H,3-9,14-15H2,1-2H3,(H2,27,28,30,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHKDKKZMPODMIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C(=O)C1)CC2=C(N=C3C(=C2)CCCN3C(=O)NC4=NC=C(C(=C4)NCCOC)C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Roblitinib | |

CAS RN |

1708971-55-4 | |

| Record name | Roblitinib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1708971554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Roblitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16845 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ROBLITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M64JF6WMSA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

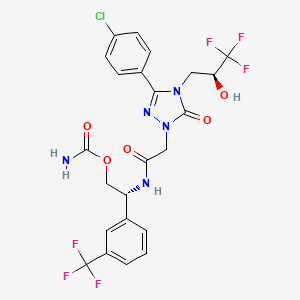

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

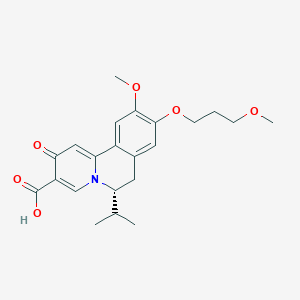

![(S)-6-Isopropyl-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6,7-dihydro-2h-pyrido[2,1-a]isoquinoline-3-carboxylic acid](/img/structure/B610459.png)